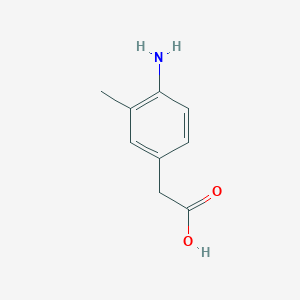

2-(4-Amino-3-methylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCIAYCHYFURKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(4-Amino-3-methylphenyl)acetic acid

Introduction

2-(4-Amino-3-methylphenyl)acetic acid, a substituted derivative of phenylacetic acid, is a compound of interest in medicinal chemistry and drug development.[1][2] Its structural motifs, featuring a phenylacetic acid core with amino and methyl substitutions, suggest potential applications as a building block in the synthesis of more complex molecules.[3][4] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective utilization in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiling.[5][6]

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering both a summary of known data and detailed, field-proven experimental protocols for the determination of these essential parameters. The methodologies described herein are grounded in established principles of analytical chemistry and pharmaceutical science, providing a robust framework for characterization.

Compound Identification and Structure

A clear identification of the molecular structure is the foundation upon which all other physicochemical data is built.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted at position 1 with an acetic acid group, at position 4 with an amino group, and at position 3 with a methyl group.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define atom nodes with positions

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1.4,0!"];

C3 [label="C", pos="2.1,-1.2!"];

C4 [label="C", pos="1.4,-2.4!"];

C5 [label="C", pos="0,-2.4!"];

C6 [label="C", pos="-0.7,-1.2!"];

C7 [label="C", pos="-1.4,1.2!"];

O1 [label="O", pos="-0.7,2.4!"];

O2 [label="OH", pos="-2.8,1.2!"];

N1 [label="NH₂", pos="2.5,-3.6!"];

C8 [label="CH₃", pos="-1.8,-3.6!"];

// Define bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C1 -- C7;

C7 -- O1 [style=double];

C7 -- O2;

C4 -- N1;

C5 -- C8;

// Invisible nodes for aromatic circle

center [pos="0.35,-1.2!", shape=point, style=invis];

p1 [pos="0.35,-0.2!", shape=point, style=invis];

p2 [pos="1.35,-1.2!", shape=point, style=invis];

p3 [pos="0.35,-2.2!", shape=point, style=invis];

p4 [pos="-0.65,-1.2!", shape=point, style=invis];

// Aromatic circle

p1 -- p2 -- p3 -- p4 -- p1 [style=invis];

}

Caption: Workflow for pKa determination by potentiometric titration.

2.3.3 Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from standard methods for the pKa determination of pharmaceutical compounds.[5][7]

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[5][7]

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in water. If solubility is low, a co-solvent such as methanol may be used, but the apparent pKa will need to be corrected.

-

Prepare standardized 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions.[7]

-

Prepare a 0.15 M potassium chloride solution to maintain constant ionic strength.[5][7]

-

Titration Procedure:

-

Place 20 mL of the 1 mM sample solution into a reaction vessel with a magnetic stirrer.

-

Add the necessary amount of 0.15 M KCl to maintain ionic strength.

-

Immerse the calibrated pH electrode into the solution.

-

Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[5]

-

Titrate the solution with 0.1 M NaOH, recording the pH at regular intervals of titrant addition, until the pH reaches 12-12.5 and stabilizes.[5][7]

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Calculate the first and second derivatives of the titration curve to accurately determine the inflection points, which correspond to the pKa values.

-

Perform the titration in triplicate to ensure reproducibility.[7]

Solubility

Solubility is a key determinant of a drug's absorption and bioavailability.[8] The presence of both an acidic carboxylic acid and a basic amino group in this compound suggests that its aqueous solubility will be highly pH-dependent.[9][10]

2.4.1 Rationale for Experimental Method Selection

A qualitative assessment of solubility in various solvents provides initial insights into the compound's polarity and functional groups.[8][11] The shake-flask method is a traditional and reliable technique for the quantitative determination of solubility.[8]

2.4.2 Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to characterizing the solubility of an organic compound.[10][11]

-

Initial Solvent Screening:

-

In separate test tubes, add approximately 10-20 mg of this compound to 1 mL of the following solvents: water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent like hexane or diethyl ether.[9][11]

-

Vigorously shake each tube and observe for dissolution. A compound is considered soluble if it completely dissolves.[10]

-

Interpretation of Results:

-

Solubility in water: Indicates the presence of polar functional groups.[9][12] Test the resulting solution with litmus paper to determine if it's acidic or basic.[10][12]

-

Solubility in 5% NaOH: Suggests the presence of an acidic functional group, such as the carboxylic acid.[10][12]

-

Solubility in 5% NaHCO₃: Indicates a relatively strong acidic group, as sodium bicarbonate is a weaker base than sodium hydroxide.[10][12]

-

Solubility in 5% HCl: Suggests the presence of a basic functional group, such as the amino group.[9][10]

-

Insolubility in aqueous solutions but solubility in an organic solvent: Indicates a predominantly nonpolar character.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.[13][14]

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methyl protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of their relative positions on the molecule.

-

¹³C NMR: The spectrum will show signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16]

-

Expected Absorptions:

-

O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.[17]

-

N-H stretch (amine): Two sharp peaks around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[16]

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch (aromatic amine): A peak in the 1250-1360 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.[18]

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ).

-

Fragmentation: Common fragmentation patterns for phenylacetic acids include the loss of the carboxylic acid group.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While some experimental data for this specific compound is limited in the public domain, the provided protocols offer robust and validated methods for its characterization in a laboratory setting. A thorough understanding of these properties is fundamental for any researcher or developer looking to utilize this compound in their work.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Labmonk. Solubility test for Organic Compounds. (2024-09-24). Available from: [Link]

-

Westlab Canada. Measuring the Melting Point. (2023-05-08). Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025-02-11). Available from: [Link]

-

University of Toronto Scarborough. Solubility. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

-

CD Formulation. Melting Point Test. Available from: [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2013-08-08). Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Available from: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Available from: [Link]

-

National Center for Biotechnology Information. 4-Aminophenylacetic acid. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 4-Aminomethylphenylacetic acid. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid. PubChem. Available from: [Link]

-

Wikipedia. Phenylacetic acid. Available from: [Link]

-

Indian Institutes of Technology. JAM 2026. Available from: [Link]

-

National Institute of Standards and Technology. Acetic acid, methyl ester. NIST Chemistry WebBook. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. Available from: [Link]

-

MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022-04-06). Available from: [Link]

-

National Institute of Standards and Technology. (4-methylphenoxy)acetic acid. NIST Chemistry WebBook. Available from: [Link]

-

National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024-01-05). Available from: [Link]

-

CP Lab Safety. 2-Amino-2-(4-methylphenyl)acetic acid, min 98%, 1 gram. Available from: [Link]

-

Wikipedia. Mephedrone. Available from: [Link]

-

FooDB. Showing Compound 3-Methylphenylacetic acid (FDB022916). (2011-09-21). Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid | C12H15NO3 | CID 71066245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. resolvemass.ca [resolvemass.ca]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. youtube.com [youtube.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. hmdb.ca [hmdb.ca]

- 15. jam2026.iitb.ac.in [jam2026.iitb.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. (4-methylphenoxy)acetic acid [webbook.nist.gov]

- 18. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Amino-3-methylphenyl)acetic acid CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Amino-3-methylphenyl)acetic acid, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its fundamental properties, synthesis methodologies, safety protocols, and its emerging applications, offering a holistic perspective for laboratory and clinical research professionals.

Core Compound Identification and Properties

This compound is a substituted phenylacetic acid derivative. The strategic placement of the amino and methyl groups on the phenyl ring, in conjunction with the acetic acid moiety, imparts specific chemical reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 705240-99-9 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Synonyms | Benzeneacetic acid, 4-amino-3-methyl- | [1] |

Physicochemical Properties (Predicted and Experimental)

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug design and development, influencing factors such as solubility, absorption, and distribution.

| Property | Value | Notes |

| Appearance | Light yellow solid (crystalline powder) | Based on typical appearance of similar compounds. |

| Melting Point | Not available | Experimental data is not readily available in public literature. |

| Boiling Point | Not available | Experimental data is not readily available in public literature. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Predicted based on the structure having both polar (amino, carboxylic acid) and non-polar (phenyl, methyl) groups. |

| pKa | ~4-5 (carboxylic acid), ~4-5 (anilinium ion) | Estimated values based on analogous structures. The electron-donating methyl group slightly increases the pKa of the amino group compared to 4-aminophenylacetic acid. |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategic routes, typically starting from commercially available precursors. The choice of synthetic pathway often depends on factors such as starting material cost, scalability, and desired purity. A common conceptual approach involves the modification of a pre-existing phenylacetic acid scaffold or the construction of the substituted phenyl ring followed by the introduction of the acetic acid side chain.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound is illustrated below. This disconnection highlights key transformations that can be employed in its synthesis.

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

The following is a generalized, multi-step protocol for the synthesis of this compound, based on established chemical transformations.

Step 1: Nitration of o-Tolylacetic acid

A common starting point is the nitration of 2-methylphenylacetic acid. This reaction typically yields a mixture of isomers, with the desired 3-nitro-2-methylphenylacetic acid being one of the products.

-

Reaction: 2-methylphenylacetic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.

-

Rationale: The methyl group is an ortho-, para-director; however, the steric hindrance from the acetic acid side chain can influence the regioselectivity of the nitration. Careful optimization of reaction conditions is necessary to maximize the yield of the desired isomer.

Step 2: Isomer Separation

-

Procedure: The resulting isomeric mixture is separated using techniques such as fractional crystallization or column chromatography to isolate the 3-nitro-2-methylphenylacetic acid.

Step 3: Reduction of the Nitro Group

-

Reaction: The isolated 3-nitro-2-methylphenylacetic acid is then reduced to the corresponding amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Sn/HCl or Fe/acetic acid).

-

Rationale: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents. The unique substitution pattern of this compound makes it a particularly interesting candidate for the development of novel pharmaceuticals.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, such as amide bond formation, N-alkylation, and diazotization followed by substitution.

Potential as a Scaffold in Drug Discovery

Substituted phenylacetic acids are known to be precursors for various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The structural motifs present in this compound could be explored for their potential interaction with various biological targets. For instance, derivatives of this compound could be investigated as inhibitors of enzymes such as cyclooxygenase (COX) or as ligands for various receptors.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The following information is derived from the Safety Data Sheet (SDS) for this compound.[1]

Hazard Identification

-

Eye Contact: May cause serious eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Conclusion

This compound is a valuable chemical entity with significant potential for researchers and professionals in the field of drug development. Its defined chemical structure and reactive functional groups make it an important building block for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, properties, and safety protocols is crucial for its effective and safe utilization in a research setting. As with any chemical, all handling and experimental procedures should be conducted in accordance with established laboratory safety guidelines and the specific recommendations provided in the Safety Data Sheet.

References

Sources

A Technical Guide to 2-(4-Amino-3-methylphenyl)acetic Acid: Structure, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-Amino-3-methylphenyl)acetic acid, a substituted phenylacetic acid derivative of significant interest to the scientific and drug development communities. While not as widely documented as some parent compounds, its unique substitution pattern presents a valuable scaffold for medicinal chemistry and a versatile building block for complex molecular synthesis. This document elucidates the compound's chemical structure and IUPAC nomenclature, proposes a robust synthetic pathway with detailed experimental protocols, and outlines methods for its analytical characterization. Furthermore, we explore its potential applications, drawing parallels with related structures in areas such as fragment-based drug discovery and the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical methodology for working with this compound.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structure Elucidation

The formal IUPAC name for the compound is This compound . This name is derived by identifying the principal functional group, the carboxylic acid, which makes "acetic acid" the parent name. The phenyl ring is a substituent on the second carbon of the acetic acid chain. The phenyl ring itself is substituted with an amino group (-NH₂) at the 4th position and a methyl group (-CH₃) at the 3rd position, relative to the point of attachment to the acetic acid moiety.

The structural arrangement of these functional groups is critical to the molecule's reactivity and its potential for forming specific interactions in biological systems. The presence of the primary amine, the carboxylic acid, and the lipophilic aromatic ring with a methyl substituent provides multiple points for chemical modification and interaction.

Structural Visualization

The two-dimensional structure of this compound is presented below.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key calculated and expected physicochemical properties for the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | Calculated |

| Molecular Weight | 165.19 g/mol | Calculated |

| Appearance | Off-white to light tan solid | Expected |

| pKa (Acidic) | ~4.5 (Carboxylic Acid) | Estimated |

| pKa (Basic) | ~4.0 (Aromatic Amine) | Estimated |

| Calculated LogP | 1.35 | Estimated |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The synthesis of substituted anilines is most reliably achieved through the reduction of the corresponding nitro compound. This approach avoids the challenges associated with direct amination of an aromatic ring and benefits from the high efficiency and chemoselectivity of nitro group reduction. Our strategy, therefore, involves the synthesis or acquisition of 2-(3-methyl-4-nitrophenyl)acetic acid, which serves as the immediate precursor. This precursor can be readily reduced to the target compound.

Causality of Experimental Choice: Catalytic hydrogenation or reduction using metals like tin (Sn) in acidic media are standard, high-yielding methods for converting aromatic nitro groups to primary amines.[1] We propose a method using tin(II) chloride or metallic tin and hydrochloric acid due to its common availability in laboratory settings and its effectiveness.

Proposed Synthetic Pathway

The workflow for the synthesis is a single-step reduction.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Nitro Group Reduction

This protocol describes the reduction of 2-(3-methyl-4-nitrophenyl)acetic acid using tin and hydrochloric acid.

Materials:

-

2-(3-methyl-4-nitrophenyl)acetic acid (1.0 eq)

-

Granular Tin (Sn) (3.0-4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (5 M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, pH paper, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-(3-methyl-4-nitrophenyl)acetic acid and granular tin.

-

Acid Addition: Slowly add ethanol, followed by the dropwise addition of concentrated HCl with vigorous stirring. The reaction is exothermic and may require an ice bath to maintain control.

-

Reflux: After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Basification: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding 5 M NaOH solution until the pH is basic (~pH 9-10). A thick precipitate of tin salts will form.

-

Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification by Recrystallization

Rationale: Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Procedure:

-

Select an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove residual solvent.

Spectroscopic and Analytical Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical, as the acidic (COOH) and amine (NH₂) protons are exchangeable and may not be observed in solvents like D₂O.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the spectra to reference the solvent peak, integrate the ¹H signals, and identify the chemical shifts of all signals.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 5% Water and 95% Acetonitrile over 10-15 minutes.

-

Detection: Use a UV detector set to wavelengths where the aromatic ring absorbs (e.g., 254 nm and 280 nm).

-

Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Expected Spectroscopic Data

The following table outlines the expected chemical shifts (δ) in the ¹H and ¹³C NMR spectra, which are crucial for structural verification.

| ¹H NMR (in DMSO-d₆) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.5 - 7.0 | m | 3H | Ar-H |

| Carboxylic Acid | ~12.0 | br s | 1H | -COOH |

| Amino Group | ~4.9 | br s | 2H | -NH₂ |

| Methylene Group | ~3.4 | s | 2H | -CH₂-COOH |

| Methyl Group | ~2.1 | s | 3H | Ar-CH₃ |

| ¹³C NMR (in DMSO-d₆) | Expected δ (ppm) | Assignment | ||

| Carbonyl Carbon | ~173 | -C OOH | ||

| Aromatic Carbons | 115 - 145 | 6 x Ar-C | ||

| Methylene Carbon | ~40 | -C H₂-COOH | ||

| Methyl Carbon | ~17 | Ar-C H₃ |

Applications in Research and Drug Development

Phenylacetic acid derivatives are cornerstone scaffolds in medicinal chemistry.[2] The specific structure of this compound offers several strategic advantages.

-

Chemical Building Block: The primary amine and carboxylic acid functional groups allow for orthogonal chemical modifications. The amine can be readily acylated, alkylated, or used in reductive amination, while the carboxylic acid is a handle for amide bond formation, a key reaction in drug synthesis.[3]

-

Scaffold for Medicinal Chemistry: The substituted phenyl ring can be further functionalized, and its derivatives have been explored for various biological activities. The relative positions of the amino and methyl groups can influence binding orientation and metabolic stability. Similar aminophenylacetic acid structures have been investigated for immunomodulating properties.[4]

-

PROTAC and Linker Chemistry: Bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) require linkers to connect a target-binding ligand to an E3 ligase-binding ligand. Phenylacetic acid derivatives serve as rigid and semi-rigid linkers, and this compound is a viable candidate for such applications.[5]

-

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with diverse functional groups, it can serve as a "fragment" for screening against biological targets to identify initial, low-affinity binders that can be optimized into potent leads.

Conclusion

This compound is a valuable chemical entity with significant, yet underexplored, potential in pharmaceutical research and development. This guide provides a robust framework for its synthesis, purification, and characterization, adhering to principles of scientific integrity and experimental causality. The detailed protocols and expected analytical data serve as a practical resource for researchers. The compound's versatile structure makes it an attractive starting point for the synthesis of novel chemical libraries and targeted therapeutic agents, ensuring its continued relevance in the field of drug discovery.

References

-

PubChem. 4-Aminomethylphenylacetic acid. National Center for Biotechnology Information. [Link][6]

-

PubChem. 4-Aminophenylacetic acid. National Center for Biotechnology Information. [Link][7]

-

Elgohary, M. K., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453-2464. [Link][8]

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. [Link][9]

-

Koga, K. (1983). Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation. Google Patents, EP0094599A1. [4]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link][10]

-

Molecules. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link][2]

-

Ferreira, V. F., et al. (2019). Amino Acids in the Development of Prodrugs. Molecules, 24(15), 2779. [Link][3]

-

Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure. [Link][1]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. [Link][11]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0094599A1 - Use of aminophenylacetic acid derivatives for the manufacture of an immunomodulating medical preparation - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Aminomethylphenylacetic acid | C9H11NO2 | CID 1514144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inventivapharma.com [inventivapharma.com]

- 11. nbinno.com [nbinno.com]

Biological Activity of 2-(4-Amino-3-methylphenyl)-Based Molecular Scaffolds

An In-Depth Technical Guide

Abstract

Derivatives built upon the 2-(4-amino-3-methylphenyl) moiety represent a versatile and highly significant class of compounds in medicinal chemistry. While the parent acetic acid derivative is a foundational structure, its conjugation to other heterocyclic systems, most notably benzothiazoles, has unlocked a spectrum of potent biological activities. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a primary focus on their well-documented antitumor effects and emergent anti-inflammatory properties. We will delve into the critical role of metabolic activation, structure-activity relationships, and the experimental methodologies used to validate these activities, offering a field-proven perspective for researchers engaged in drug discovery.

Introduction and Core Pharmacophore

The 2-(4-amino-3-methylphenyl) scaffold is a privileged structure in drug design. The arrangement of the primary amine and the methyl group on the phenyl ring creates a unique electronic and steric profile that dictates molecular interactions with biological targets. The exocyclic primary amine, in particular, serves as a crucial handle for metabolic activation and for the attachment of prodrug moieties to enhance physiochemical properties such as solubility[1][2].

While derivatives of phenylacetic acid have a broad history of biological relevance, from plant auxins to anti-inflammatory agents, the most profound activities for the 2-(4-amino-3-methylphenyl) core have been discovered when it is part of a larger heterocyclic system[3][4]. The 2-(4-amino-3-methylphenyl)benzothiazoles, such as the lead compound DF 203, have emerged as exceptionally potent and selective antitumor agents, forming the primary focus of this guide[3].

Synthetic Strategies

The synthesis of these derivatives typically involves multi-step processes. For phenylacetic acid derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are efficient methods for forming the Csp2-Csp3 bond between an aryl boronic acid and an alkyl halide[5]. The synthesis of the more complex benzothiazole derivatives involves the condensation of a substituted aniline with appropriate reagents to form the thiazole ring system.

A general workflow for synthesizing key intermediates and final compounds is outlined below.

Caption: A generalized workflow for the synthesis of phenylacetic acid and benzothiazole derivatives.

Primary Biological Activity: Antitumor Efficacy

The most extensively studied biological activity of 2-(4-amino-3-methylphenyl) derivatives is their potent and selective antitumor effect, particularly in the context of benzothiazole conjugates like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and its 5-fluoro analogue (5F 203)[1][3].

Mechanism of Action: AhR-CYP1A1 Axis

Unlike many conventional chemotherapeutics, these compounds function as prodrugs that require metabolic activation within sensitive cancer cells. This selective activation is the cornerstone of their tumor-specific cytotoxicity.

-

Aryl Hydrocarbon Receptor (AhR) Agonism : The benzothiazole derivative enters the cancer cell and acts as an agonist for the Aryl Hydrocarbon Receptor (AhR)[6].

-

CYP1A1 Induction : AhR activation leads to the transcriptional upregulation of cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in certain breast and ovarian tumors[1][2].

-

Metabolic Activation : CYP1A1 metabolizes the parent compound into electrophilic species, which are the ultimate cytotoxic agents[1].

-

Downstream Effects : These active metabolites can form DNA adducts, generate reactive oxygen species (ROS), and induce DNA damage, ultimately triggering apoptosis in the cancer cells[6].

This mechanism confers remarkable selectivity, as cells that do not express or induce CYP1A1 are largely spared from the drug's cytotoxic effects[1].

Caption: Proposed mechanism of action for antitumor 2-(4-amino-3-methylphenyl)benzothiazoles.

Overcoming Limitations: The Prodrug Approach

A significant challenge with the potent benzothiazole derivatives is their high lipophilicity, which leads to poor aqueous solubility and hinders clinical development. To address this, a prodrug strategy involving amino acid conjugation has been successfully employed[1][2]. By attaching a water-soluble amino acid, such as lysine, to the exocyclic primary amine, a highly soluble and stable prodrug is created. In vivo, endogenous enzymes rapidly cleave the amide bond, releasing the active parent drug quantitatively[1]. This approach significantly improves the pharmacokinetic profile, allowing for effective plasma concentrations to be achieved and maintained[1][2].

Structure-Activity Relationship (SAR) and Efficacy Data

SAR studies have revealed that substituents on the phenyl ring are critical for activity. A 3'-methyl, bromo, iodo, or chloro substituent significantly enhances the potency and broadens the spectrum of activity to include ovarian, lung, renal, and colon carcinoma cell lines[3].

| Compound/Derivative | Activity/Measurement | Value | Target Cell Lines | Reference |

| DF 203 | Antitumor Activity | Potent & Selective In Vivo | Breast, Ovarian, Colon, etc. | [3] |

| Lysylamide Prodrug of 5F 203 | In Vivo Efficacy | Significant tumor growth retardation | MCF-7 (Breast), IGROV-1 (Ovarian) | [1] |

| 5F 203 (from prodrug) | Cytocidal Plasma Conc. | Maintained for > 6 hours | ZR-75-1, T47D (Breast) | [1] |

Emergent Biological Activities

While antitumor efficacy is the most established, related chemical scaffolds suggest a broader therapeutic potential for 2-(4-amino-3-methylphenyl)acetic acid derivatives.

Anti-inflammatory and Immunomodulatory Effects

Derivatives of phenylacetic acid are known anti-inflammatory agents[7][8]. Recent studies on structurally related compounds have demonstrated potent anti-inflammatory activity through multiple mechanisms. For instance, a novel meclofenamic acid derivative showed strong inhibition of cyclooxygenase-2 (COX-2) and significantly reduced the pro-inflammatory cytokines IL-6 and NF-κB. Another pyrrole-containing phenylpropanoic acid derivative demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model and suppressed TNF-α levels in vivo[9]. These findings strongly suggest that this compound derivatives could be rationally designed to target inflammatory pathways.

| Derivative Class | Mechanism of Action | Key Results | Reference |

| Meclofenamic Acid Derivative | COX-2, IL-6, NF-κB Inhibition | IC₅₀ = 0.07 µM (inflammation) | |

| Pyrrole Phenylpropanoic Acid | TNF-α Suppression | Significant reduction in paw edema | [9] |

| Amfenac Prodrugs | Cyclooxygenase Inhibition | High therapeutic index | [7] |

Other Potential Activities

-

Anti-diabetic: The same meclofenamic acid derivative that showed anti-inflammatory effects also exhibited strong α-glucosidase inhibition (IC₅₀ = 12.78 µM) and improved glucose regulation in diabetic models, indicating a potential dual-target application.

-

Antimicrobial: Thiazole-containing structures, related to the benzothiazoles, have been shown to possess significant antibacterial and antifungal properties[10][11]. This suggests a potential avenue for developing antimicrobial agents based on the core scaffold.

Key Experimental Protocols

The validation of the biological activities described requires robust and standardized experimental models.

Protocol: In Vitro Antitumor Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard acute inflammation model used to evaluate NSAIDs and novel anti-inflammatory agents[9].

-

Animal Acclimatization: Use male Wistar rats (180-220 g). Allow them to acclimatize for at least one week with free access to food and water.

-

Grouping and Fasting: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac 25 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.) 1 hour before inducing inflammation.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Analysis: Calculate the percentage of edema (inflammation) at each time point for each animal using the formula: [(Vt - V0) / V0] * 100, where Vt is the volume at time 't' and V0 is the initial volume. Compare the edema percentage in the treated groups to the vehicle control group to determine the percentage of inhibition.

Conclusion and Future Directions

The 2-(4-amino-3-methylphenyl) moiety is a cornerstone of a fascinating class of biologically active molecules. The benzothiazole derivatives have been extensively validated as potent, selective antitumor agents with a unique mechanism of action that leverages the specific enzymatic machinery of cancer cells. The development of amino acid prodrugs has successfully addressed key pharmaceutical challenges, making these compounds viable candidates for clinical evaluation[1].

Furthermore, compelling evidence from related structures suggests a promising future for this compound derivatives as anti-inflammatory and potentially anti-diabetic agents. Future research should focus on:

-

Synthesizing and screening novel acetic acid derivatives to explore their anti-inflammatory and COX-inhibitory potential.

-

Investigating the immunomodulatory effects beyond TNF-α and IL-6 to understand the full mechanistic profile.

-

Optimizing the scaffold to develop dual-target agents for complex diseases like diabetic inflammatory conditions.

The versatility of this core structure, combined with a deep understanding of its mechanistic underpinnings, ensures that it will remain a high-priority scaffold in the field of drug discovery for years to come.

References

-

Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Taylor & Francis Online. [Link]

-

Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics. [Link]

-

Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]

-

Preclinical evaluation of amino acid Prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles | Request PDF. ResearchGate. [Link]

-

The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. PubMed. [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate. [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]

-

Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Semantic Scholar. [Link]

-

The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. Semantic Scholar. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

-

Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid. PubMed. [Link]

-

Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

Sources

- 1. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. | Semantic Scholar [semanticscholar.org]

- 3. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

A Technical Guide to the Therapeutic Applications of Substituted Phenylacetic Acids

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylacetic acids represent a remarkably versatile class of molecules that have yielded a diverse array of therapeutic agents. From ubiquitous non-steroidal anti-inflammatory drugs (NSAIDs) to targeted therapies for rare metabolic disorders and emerging epigenetic modifiers, the phenylacetic acid scaffold has proven to be a privileged structure in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core therapeutic applications of substituted phenylacetic acids, with a focus on their mechanisms of action, key experimental protocols for their evaluation, and the causality behind experimental choices. We will delve into three distinct and impactful classes of drugs: the cyclooxygenase (COX) inhibitors exemplified by diclofenac, the ammonia scavengers such as sodium phenylacetate, and the histone deacetylase (HDAC) inhibitor, sodium phenylbutyrate. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into this important class of therapeutic compounds.

Introduction: The Phenylacetic Acid Scaffold in Drug Design

Phenylacetic acid is an organic compound consisting of a phenyl group attached to an acetic acid moiety.[1] Its derivatives, substituted at various positions on the phenyl ring or the acetic acid side chain, have given rise to a multitude of pharmacologically active agents.[2][3] The versatility of this scaffold allows for the fine-tuning of physicochemical properties and biological activities, leading to drugs with diverse therapeutic applications. This guide will explore three prominent examples of substituted phenylacetic acids that have made a significant impact in medicine.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Cyclooxygenase Inhibitors

The most well-known therapeutic application of substituted phenylacetic acids is in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). Diclofenac, a potent NSAID, serves as an excellent case study.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7] While diclofenac inhibits both COX isoforms, it exhibits a degree of selectivity towards COX-2.[1] The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic properties, while the inhibition of COX-1 can lead to some of the common side effects associated with NSAIDs, such as gastrointestinal irritation.[7][8]

Beyond COX inhibition, research suggests that diclofenac may have additional mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor, affecting arachidonic acid release and uptake, and inhibiting lipoxygenase enzymes.[2]

Diagram of the Arachidonic Acid Pathway and NSAID Inhibition:

Caption: Inhibition of COX-1 and COX-2 by Diclofenac in the arachidonic acid pathway.

Experimental Protocols for Evaluating NSAID Activity

This assay is fundamental for determining the potency and selectivity of an NSAID.

Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of prostaglandin produced is then quantified.

Step-by-Step Methodology:

-

Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Compound Addition: Add various concentrations of the test compound (e.g., diclofenac) or a vehicle control to the wells. Include known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) as controls.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[9]

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Diclofenac | 0.8 | 0.04 | 20 |

| Ibuprofen | 15 | 35 | 0.43 |

| Celecoxib | 50 | 0.05 | 1000 |

Note: The values presented are illustrative and can vary depending on the specific assay conditions.

This is a common in vivo model to assess the peripheral analgesic effects of a compound.

Principle: The intraperitoneal injection of acetic acid in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of pain. Analgesic compounds reduce the number of writhes.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male or female mice to the laboratory environment for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., control, vehicle, and different doses of the test compound).

-

Drug Administration: Administer the test compound (e.g., diclofenac) or vehicle intraperitoneally (IP) or orally (PO) at a specified time before the induction of writhing.

-

Induction of Writhing: Inject a 0.6% solution of acetic acid IP into each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes for a set period (e.g., 20-30 minutes).

-

Data Analysis: Calculate the mean number of writhes for each group. The percentage of protection or inhibition is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.[10]

Ammonia Scavengers for Urea Cycle Disorders

Substituted phenylacetic acids also play a crucial role in the management of rare genetic metabolic disorders known as urea cycle disorders (UCDs). Sodium phenylacetate is a key therapeutic agent in this context.

Mechanism of Action: Alternative Pathway for Nitrogen Excretion

In UCDs, a deficiency in one of the enzymes of the urea cycle leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia).[11] Sodium phenylacetate provides an alternative pathway for the disposal of excess nitrogen.[3][12][13]

When administered, phenylacetate is converted to phenylacetyl-CoA. This intermediate then conjugates with glutamine, an amino acid that carries two nitrogen atoms, to form phenylacetylglutamine.[13][14] Phenylacetylglutamine is a water-soluble compound that is readily excreted in the urine, thereby removing nitrogen from the body and lowering blood ammonia levels.[3][14]

Diagram of the Ammonia Scavenging Pathway:

Caption: Mechanism of ammonia scavenging by sodium phenylacetate.

Experimental Protocols for Evaluating Ammonia Scavengers

Accurate measurement of blood ammonia is critical for diagnosing and monitoring the treatment of UCDs.

Principle: Several methods are available for quantifying ammonia in blood plasma. A common and reliable method is the enzymatic spectrophotometric assay based on the glutamate dehydrogenase (GLDH) reaction. In this reaction, GLDH catalyzes the reductive amination of α-ketoglutarate with NH4+ and NADPH to form glutamate and NADP+. The decrease in absorbance due to the oxidation of NADPH is proportional to the ammonia concentration.

Step-by-Step Methodology:

-

Sample Collection and Handling: Collect whole blood in a pre-chilled tube containing heparin or EDTA. Immediately place the sample on ice and centrifuge at 4°C to separate the plasma. Proper handling is crucial to prevent the in vitro production of ammonia.

-

Deproteinization (Optional but Recommended): To remove interfering proteins, treat the plasma with trichloroacetic acid, followed by centrifugation.[15]

-

Assay Procedure (using a commercial kit): a. Prepare a standard curve using ammonia standards of known concentrations. b. In a 96-well plate, add the plasma sample or standard. c. Add the GLDH enzyme reagent and α-ketoglutarate to each well. d. Initiate the reaction by adding NADPH. e. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time. f. Measure the absorbance at 340 nm using a microplate reader at the beginning and end of the incubation period.

-

Data Analysis: Calculate the change in absorbance for each sample and standard. Determine the ammonia concentration in the samples by interpolating from the standard curve.[16]

Data Presentation:

| Treatment Group | Baseline Blood Ammonia (µmol/L) | Post-treatment Blood Ammonia (µmol/L) | Percent Reduction |

| Placebo | 150 | 145 | 3.3% |

| Sodium Phenylacetate | 155 | 80 | 48.4% |

Note: The values presented are illustrative and would be obtained from clinical or preclinical studies.

Histone Deacetylase (HDAC) Inhibitors

An emerging and exciting application of substituted phenylacetic acids is in the field of epigenetics, specifically as histone deacetylase (HDAC) inhibitors. Sodium phenylbutyrate, a pro-drug of phenylacetate, has been shown to possess HDAC inhibitory activity.

Mechanism of Action: Epigenetic Modulation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[17][18] In various diseases, including cancer, HDACs can be dysregulated, contributing to aberrant gene expression.

Sodium phenylbutyrate acts as a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms.[19] By inhibiting HDACs, phenylbutyrate promotes histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[18] This can result in the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[19][20]

Diagram of HDAC Inhibition:

Caption: Sodium phenylbutyrate inhibits HDACs, leading to histone acetylation and gene expression.

Experimental Protocols for Evaluating HDAC Inhibitors

This assay measures the ability of a compound to inhibit HDAC activity within living cells.

Principle: A cell-permeable, acetylated substrate is introduced into the cells. If HDACs are active, they will deacetylate the substrate. The deacetylated product can then be detected, often through a secondary reaction that produces a luminescent or fluorescent signal. An HDAC inhibitor will prevent this deacetylation, resulting in a reduced signal.

Step-by-Step Methodology:

-

Cell Culture: Seed a suitable cell line (e.g., a cancer cell line like HeLa or HCT116) in a 96-well or 384-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sodium phenylbutyrate) or a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control. Include a vehicle control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 4-24 hours).

-

Assay Reagent Addition: Add a commercial cell-based HDAC assay reagent (e.g., HDAC-Glo™ I/II Assay) to each well. This reagent typically contains the cell-permeable substrate and the necessary components for the detection reaction.

-

Lysis and Detection: The reagent lyses the cells and initiates the enzymatic reaction that generates a luminescent or fluorescent signal proportional to the HDAC activity.

-

Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.[17][21][22]

Data Presentation:

| Compound | Cell Line | HDAC Inhibition IC50 (mM) |

| Sodium Phenylbutyrate | Glioma Cells | 2-5 |

| Trichostatin A | HeLa Cells | 0.01 |

Note: The values presented are illustrative and can vary depending on the cell line and assay conditions.

Conclusion

The substituted phenylacetic acid scaffold has proven to be a cornerstone in the development of a wide range of therapeutic agents. From the well-established anti-inflammatory effects of diclofenac to the life-saving nitrogen-scavenging properties of sodium phenylacetate and the promising epigenetic modulation by sodium phenylbutyrate, this chemical class continues to provide valuable tools for treating human diseases. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel substituted phenylacetic acid derivatives, enabling researchers to further explore the therapeutic potential of this remarkable molecular framework. As our understanding of disease biology deepens, it is likely that new and innovative applications for substituted phenylacetic acids will continue to emerge.

References

-

Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]

-

Patsnap. (2024). What is the mechanism of Sodium phenylacetate? Patsnap Synapse. [Link]

-

PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]

-

Dr. Oracle. (2025). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? [Link]

-

Rainsford, K. D. (2009). Discovery, mechanisms of action and safety of ibuprofen. International journal of clinical practice. Supplement, (163), 3-9. [Link]

-

Wikipedia. (2024). Ibuprofen. [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Ammonia. In Analytical Methods. National Center for Biotechnology Information. [Link]

-

Patsnap. (2024). What is the mechanism of Ibuprofen? Patsnap Synapse. [Link]

-

News-Medical.Net. (2023). Ibuprofen Mechanism. [Link]

-

Du, Y., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 35-45. [Link]

-

Dejong, C. H., et al. (2018). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 21-33. [Link]

-

CD BioSciences. (n.d.). Histone Deacetylase Assays, Cell-based Epigenetic Assays. [Link]

-

Varrassi, G., et al. (2023). Diclofenac. In StatPearls. StatPearls Publishing. [Link]

-

Medscape. (2021). Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic. [Link]

-

Oregon Health Plan. (2024). Urea Cycle Disorders. OHP Preferred Drug List. [Link]

-

Are, R., et al. (2016). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 11(10), 2841-2847. [Link]

-

Du, Y., et al. (2018). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Semantic Scholar. [Link]

-

CenterWatch. (n.d.). Urea Cycle Disorder Clinical Research Trials. [Link]

-

Wajda, A., et al. (2015). Simple and Inexpensive Quantification of Ammonia in Whole Blood. PloS one, 10(4), e0124619. [Link]

-

Chen, S., et al. (2011). Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury. International journal of molecular sciences, 12(12), 8753-8766. [Link]

-

Weclawek, K., et al. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Tumour biology, 36(11), 8561-8572. [Link]

-

ResearchGate. (2025). Sodium phenylacetate and sodium benzoate in the treatment of neonatal hyperammonemia. [Link]

-

National Urea Cycle Disorders Foundation. (n.d.). Clinical Trials. [Link]

-

Nakano, Y., et al. (2005). Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. International journal of molecular medicine, 15(2), 239-243. [Link]

-

ResearchGate. (2025). Measurement of ammonia in blood. [Link]

-

Palintest. (n.d.). How can we easily and accurately monitor Ammonia to protect aquatic life? [Link]

-

Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166-179. [Link]

-

U.S. Environmental Protection Agency. (1993). Method 350.1: Nitrogen, Ammonia (Colorimetric, Automated Phenate). [Link]

-

ResearchGate. (2025). Phenylbutyrate and β-cell function: Contribution of histone deacetylases and ER stress inhibition. [Link]

-

National Center for Child Health and Development. (2020). Clinical trial implementation for congenital urea cycle disorder, using human ES cells. [Link]

-

German Environment Agency. (2019). Validation of the NSAID in vitro assay for biomonitoring of NSAID activities in surface waters. [Link]

-

Kirchheiner, J., et al. (2003). Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans. British journal of clinical pharmacology, 55(1), 51-61. [Link]

-

Children's National Hospital. (n.d.). Urea Cycle Disorders (UCD). Center for Precision Medicine and Genomics Research. [Link]

-

Urea Cycle Disorders Consortium. (n.d.). Treatment Guidelines. [Link]

-

ResearchGate. (n.d.). Inhibition of diclofenac-induced COX-2 by NSAIDs. J774.2 cells were... [Link]

-

ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

SlideShare. (n.d.). Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). [Link]

-

ACS Publications. (2025). Cooling-Triggered Release of Celecoxib from Implantable Alginate-Soluplus Composite Devices. ACS Biomaterials Science & Engineering. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]

- 4. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Treatment Guidelines | Urea Cycle Disorders Consortium [ucdc.rarediseasesnetwork.org]

- 12. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hyperammonemia Medication: Urea Cycle Disorder Treatment Agents, Antiemetic [emedicine.medscape.com]

- 14. orpdl.org [orpdl.org]

- 15. ANALYTICAL METHODS - Toxicological Profile for Ammonia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Histone Deacetylase Assays, Cell-based Epigenetic Assays | CD BioSciences [epigenhub.com]

- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]

- 22. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(4-Amino-3-methylphenyl)acetic acid for Pharmaceutical Development

This document provides a comprehensive technical framework for understanding and determining the solubility of 2-(4-Amino-3-methylphenyl)acetic acid. Recognizing the scarcity of publicly available, specific solubility data for this compound, this guide focuses on the fundamental principles, predictive analysis, and robust experimental methodologies required by researchers, scientists, and drug development professionals to establish a complete solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API), aqueous solubility is a critical determinant of its dissolution rate, and consequently, its bioavailability.[1][2] A compound with poor solubility often faces significant hurdles in formulation and clinical efficacy, falling into the challenging Biopharmaceutics Classification System (BCS) categories of Class II or IV.[1] Therefore, a thorough understanding and precise measurement of an API's solubility profile across various solvents and pH conditions is an indispensable step in early-stage drug discovery and development.[1]

This guide uses this compound as a case study to illustrate the process of solubility characterization, from theoretical prediction to experimental validation.

Physicochemical Profile of this compound

A molecule's structure dictates its physical properties, including solubility. Understanding the key functional groups and overall architecture of this compound allows for a predictive assessment of its behavior.

-

Chemical Structure:

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

-

Structure: The molecule consists of a phenylacetic acid core substituted with both an amino (-NH₂) group and a methyl (-CH₃) group.

-

-

Ionization and Amphoteric Nature: The presence of a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric substance. Its state of ionization is highly dependent on the pH of the solution.[3][4][5]

-

In acidic conditions (low pH), the amino group will be protonated (-NH₃⁺).

-

In alkaline conditions (high pH), the carboxylic acid group will be deprotonated (-COO⁻).

-

At a specific intermediate pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻), where its aqueous solubility is typically at a minimum.

-

-

Predicted Solubility Behavior:

-

Aqueous Solubility: Due to its amphoteric nature, aqueous solubility is expected to be lowest near its isoelectric point and increase significantly at pH values moving away from the pI in either the acidic or basic direction.[6][7] The charged, ionized forms of the molecule interact more favorably with polar water molecules.

-

Organic Solvents: The molecule possesses both polar (amino, carboxyl) and nonpolar (phenyl ring, methyl group) regions. It is predicted to be soluble in polar organic solvents, particularly those capable of hydrogen bonding (e.g., alcohols). Solubility is expected to decrease as the solvent polarity decreases.

-

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method, as recommended by the OECD and other regulatory bodies.[8][9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[1]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the standardized procedure for measuring solubility.

Materials and Equipment:

-

This compound (pure solid)

-

Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; methanol; ethanol; DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated analytical system for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is achieved.

-